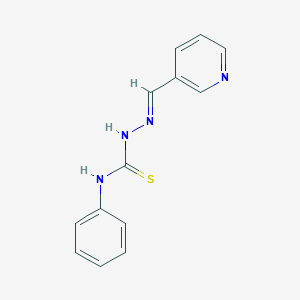
nicotinaldehyde N-phenylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde N-phenylthiosemicarbazone (NAPT) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NAPT is a thiosemicarbazone derivative that has been synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide.
Mecanismo De Acción
The mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone is not fully understood. However, it is believed to act through multiple pathways. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. It also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. nicotinaldehyde N-phenylthiosemicarbazone has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
nicotinaldehyde N-phenylthiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to reduce the level of reactive oxygen species (ROS) and increase the level of glutathione, an antioxidant that protects cells from oxidative stress. nicotinaldehyde N-phenylthiosemicarbazone has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer invasion. In addition, nicotinaldehyde N-phenylthiosemicarbazone has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of nicotinaldehyde N-phenylthiosemicarbazone is its broad spectrum of biological activities. It has been found to exhibit anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of nicotinaldehyde N-phenylthiosemicarbazone is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on nicotinaldehyde N-phenylthiosemicarbazone. One area of research is the development of novel analogs of nicotinaldehyde N-phenylthiosemicarbazone with improved solubility and efficacy. Another area of research is the investigation of the mechanism of action of nicotinaldehyde N-phenylthiosemicarbazone and its potential targets. Furthermore, the therapeutic potential of nicotinaldehyde N-phenylthiosemicarbazone in various diseases such as cancer, viral infections, and inflammatory disorders can be explored in clinical trials. Finally, the use of nicotinaldehyde N-phenylthiosemicarbazone as a tool for studying the biology of cancer and other diseases can be investigated.
Métodos De Síntesis
Nicotinaldehyde N-phenylthiosemicarbazone is synthesized by the reaction of nicotinaldehyde and N-phenylthiosemicarbazide in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
Nicotinaldehyde N-phenylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-bacterial, anti-fungal, and anti-inflammatory properties. nicotinaldehyde N-phenylthiosemicarbazone has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. It has also been found to inhibit the replication of HIV and hepatitis C virus.
Propiedades
Nombre del producto |
nicotinaldehyde N-phenylthiosemicarbazone |
|---|---|
Fórmula molecular |
C13H12N4S |
Peso molecular |
256.33 g/mol |
Nombre IUPAC |
1-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4S/c18-13(16-12-6-2-1-3-7-12)17-15-10-11-5-4-8-14-9-11/h1-10H,(H2,16,17,18)/b15-10+ |
Clave InChI |
XIKULJQYALWOGW-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CN=CC=C2 |
SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NN=CC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



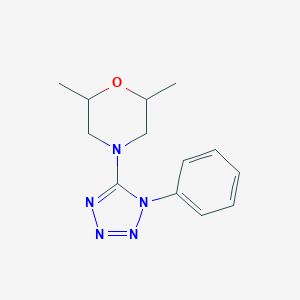
![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)
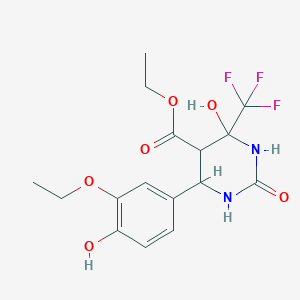
![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
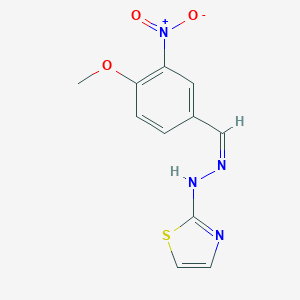
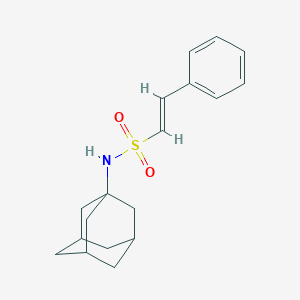
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)